molecular formula C15H16BrFN2 B3844835 (3-bromo-4-fluorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine

(3-bromo-4-fluorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine

Cat. No.: B3844835
M. Wt: 323.20 g/mol
InChI Key: AYXXYHHCHNVRKR-UHFFFAOYSA-N
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Description

The compound “(3-bromo-4-fluorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine” is a complex organic molecule that contains a benzyl group (a benzene ring attached to a CH2 group), a pyridinyl group (a benzene ring with one carbon atom replaced by a nitrogen atom), and an amine group (a nitrogen atom with a lone pair of electrons). The benzyl group is substituted with bromine and fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The exact structure would depend on the specific locations of the bromine and fluorine substituents on the benzyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine and bromine atoms, which could activate the benzyl group towards electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could make it a base, and the aromatic rings could contribute to its stability and rigidity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it might interact with biological targets through hydrogen bonding or pi-stacking interactions, given its aromatic rings and amine group .

Safety and Hazards

As with any chemical compound, handling “(3-bromo-4-fluorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine” would require proper safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions would depend on the potential applications of this compound. Given its complex structure, it could be of interest in the development of new pharmaceuticals or materials .

Properties

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrFN2/c1-19(9-7-13-4-2-3-8-18-13)11-12-5-6-15(17)14(16)10-12/h2-6,8,10H,7,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXXYHHCHNVRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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